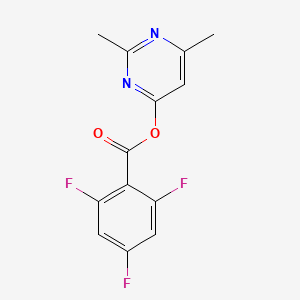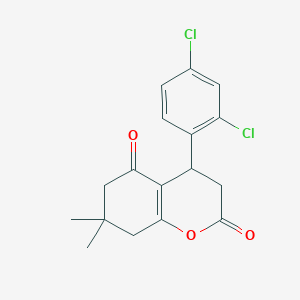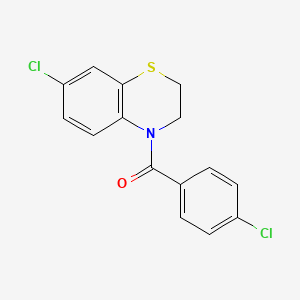
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate
Overview
Description
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate involves several steps. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.
Chemical Reactions Analysis
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways, such as tyrosine kinase inhibitors and DNA topoisomerase inhibitors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate can be compared with other similar compounds, such as:
2,6-Dimethyl-4-pyrone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol: Known for its applications in medicinal chemistry.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl): Utilized in various chemical syntheses.
The uniqueness of this compound lies in its trifluorobenzenecarboxylate moiety, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,4,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFQPJMKCRAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3035934.png)
![5-[(E)-2-anilinoethenyl]-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B3035935.png)
![5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B3035936.png)
![7-chloro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3035937.png)
![2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035939.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-4-piperidinecarboxamide](/img/structure/B3035943.png)
![1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3035945.png)
![(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035951.png)
![(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035952.png)
![(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035953.png)
![2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3035954.png)
